Binding Affinity and Potency: PBRM1-BD2 vs Analogs
PBRM1-BD2-IN-8 exhibits the highest reported biochemical potency against the PBRM1-BD2 domain among commercially available, cell-active probes. Its IC50 of 0.16 μM represents a 1.25-fold improvement over PBRM1-BD2-IN-1 (IC50: 0.20 μM) [1], a 1.8-fold improvement over PBRM1-BD2-IN-7 (IC50: 0.29 μM) , and a >6-fold improvement over PBRM1-BD2-IN-2 (IC50: 1.0 μM) .
vs. IN‑2: 2.1× lower Kd, 6.25× lower IC50
| Evidence Dimension | Inhibitory Concentration 50% (IC50) against PBRM1-BD2 |
|---|---|
| Target Compound Data | 0.16 μM |
| Comparator Or Baseline | PBRM1-BD2-IN-1 (0.20 μM), PBRM1-BD2-IN-7 (0.29 μM), PBRM1-BD2-IN-2 (1.0 μM) |
| Quantified Difference | 1.25x, 1.8x, and >6x more potent, respectively |
| Conditions | Biochemical AlphaScreen assay; in vitro protein-ligand binding |
Why This Matters
Greater potency allows for the use of lower compound concentrations in assays, which can reduce the risk of off-target effects and compound solubility issues, leading to more robust and interpretable data.
- [1] TargetMol. PBRM1-BD2-IN-1. Product Datasheet. Accessed 2026. View Source
